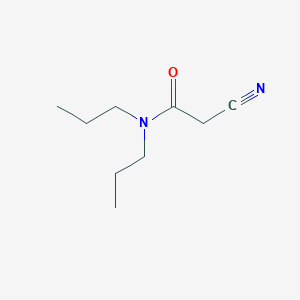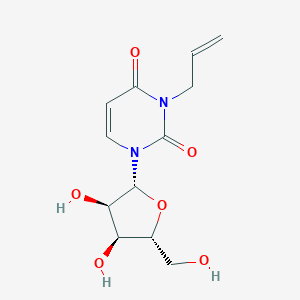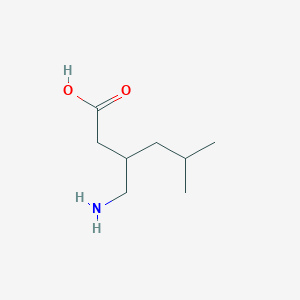
1,2,3,5,6,7-Hexahydro-s-indacen-4-amin
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine has several applications in scientific research:
Chemistry: It serves as a synthetic intermediate in the preparation of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding due to its unique structure.
Medicine: Research into its potential therapeutic effects, including its role as a precursor for drug development, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
Target of Action
The primary target of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine is the NLRP3 (NOD-, LRR- and pyrin domain-containing protein 3) . NLRP3 is a component of the inflammasome, a protein complex responsible for the activation of inflammatory responses .
Mode of Action
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine interacts with NLRP3, modulating its activity .
Biochemical Pathways
The inhibition of the NLRP3 inflammasome by 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine affects several biochemical pathways. These include the regulation of inflammatory responses and the modulation of immune system activity . The downstream effects of these changes can impact a variety of physiological processes and disease states .
Result of Action
The molecular and cellular effects of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine’s action are primarily related to its modulation of NLRP3 activity. By inhibiting the NLRP3 inflammasome, this compound can potentially reduce inflammation and modulate immune responses . This could have therapeutic implications for a variety of diseases, including metabolic diseases, liver diseases, lung diseases, central nervous system diseases, inflammatory or autoimmune diseases, and cardiovascular diseases .
Vorbereitungsmethoden
The synthesis of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine involves multiple steps, typically starting with the formation of the indacene core. This can be achieved through cyclization reactions involving suitable precursors. The amine group is then introduced via reductive amination or other amination techniques. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing catalysts and controlled environments to facilitate the reactions .
Analyse Chemischer Reaktionen
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into more saturated derivatives using reagents like lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions efficiently. Major products formed from these reactions depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1,2,3,5,6,7-Hexahydro-s-indacen-4-amine can be compared with other similar compounds such as:
- 2-(Methoxymethyl)-4-nitro-1,2,3,5,6,7-hexahydro-s-indacene
- 8-Bromo-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
- 3-Methyl-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
- 3-(Difluoromethyl)-1,2,3,5,6,7-hexahydro-s-indacen-4-amine
These compounds share the indacene core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of 1,2,3,5,6,7-Hexahydro-s-indacen-4-amine lies in its specific amine group, which provides distinct reactivity and potential for diverse applications.
Eigenschaften
IUPAC Name |
1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c13-12-10-5-1-3-8(10)7-9-4-2-6-11(9)12/h7H,1-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCORPDIFAZDQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC3=C(CCC3)C(=C2C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00460105 | |
| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63089-56-5 | |
| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-ylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00460105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,5,6,7-hexahydro-s-indacen-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B17757.png)








![Hexane-1,6-diamine;hexanedioic acid;4-[2-(4-hydroxycyclohexyl)propan-2-yl]cyclohexan-1-ol;propane-1,1-diol](/img/structure/B17785.png)




